4-Ethyl-2-fluoro-1,1'-biphenyl
Overview
Description
4-Ethyl-2-fluoro-1,1’-biphenyl is an organic compound . It is also known as Flurbiprofen EP Impurity . It appears as a colorless crystal or white powder .
Synthesis Analysis
The synthesis of compounds similar to 4-Ethyl-2-fluoro-1,1’-biphenyl has been reported in the literature . For instance, (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was obtained for the first time from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen in one step .Molecular Structure Analysis
The molecular formula of 4-Ethyl-2-fluoro-1,1’-biphenyl is C14H13F . Its molecular weight is 200.25 g/mol .Physical And Chemical Properties Analysis
4-Ethyl-2-fluoro-1,1’-biphenyl is a crystalline solid that is white to light brown in color. It is insoluble in water but soluble in organic solvents such as acetone, chloroform, and ethyl acetate.Scientific Research Applications
Structural Determination and Synthesis
Synthesis and Structural Analysis : A study by Gündoğdu et al. (2017) focused on the synthesis of two novel compounds, designed as cytotoxic agents, which include structural analogs of 4-Ethyl-2-fluoro-1,1'-biphenyl. These compounds were characterized through various spectroscopic methods and X-ray powder diffraction, providing insight into their potential applications in drug development and materials science (Gündoğdu et al., 2017).
Optical Properties in the Terahertz Range : Chodorow et al. (2013) investigated the optical properties of fluoro-substituted biphenyls, revealing their birefringence, refractive indices, and absorption coefficients in the terahertz (THz) range. This study underscores the potential of fluorinated biphenyls in developing advanced optical materials (Chodorow et al., 2013).
Materials Science Applications
Liquid Crystal Properties : Research on but-3-enyl-based fluorinated biphenyl liquid crystals by Jiang et al. (2012) highlighted their promising nematic mesophase characteristics, low melting points, and high clearing points, indicating their suitability for liquid crystal display (LCD) mixtures (Jiang et al., 2012).
Catalytic Fluorination : A study by Kita et al. (2019) presented the use of supported silver catalysts for benzylic C-H fluorination, demonstrating an efficient method for synthesizing fluoromethylarenes, crucial for creating oxygen mimics in various molecular structures. This process highlights the importance of fluorination techniques in synthetic chemistry and materials science (Kita et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Ethyl-2-fluoro-1,1’-biphenyl is the enzyme dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidine .
Mode of Action
4-Ethyl-2-fluoro-1,1’-biphenyl inhibits the activity of DHO-DH . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of pyrimidine nucleotides .
Biochemical Pathways
The inhibition of DHO-DH by 4-Ethyl-2-fluoro-1,1’-biphenyl affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidine nucleotides, which are essential components of DNA and RNA .
Result of Action
The inhibition of DHO-DH and the subsequent disruption of pyrimidine nucleotide production can lead to growth inhibition in certain cell lines , such as L1210 leukemia cells and M5 melanoma cells . This suggests potential applications of 4-Ethyl-2-fluoro-1,1’-biphenyl in cancer treatment .
Biochemical Analysis
Biochemical Properties
4-Ethyl-2-fluoro-1,1’-biphenyl plays a significant role in biochemical reactions, particularly in the synthesis of bio-functional hybrid compounds. It has been used in the synthesis of (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide . This compound interacts with various enzymes and proteins during its synthesis, including 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen . The nature of these interactions involves coupling reactions facilitated by agents such as N,N’-Dicyclohexylcarbodiimide .
Cellular Effects
4-Ethyl-2-fluoro-1,1’-biphenyl influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the synthesis of bio-functional hybrid compounds, it can modulate the activity of specific signaling pathways and alter gene expression patterns . These changes can lead to variations in cellular metabolism, impacting the overall function of the cells.
Molecular Mechanism
The molecular mechanism of 4-Ethyl-2-fluoro-1,1’-biphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. During its synthesis, it binds to specific enzymes and proteins, facilitating the formation of bio-functional hybrid compounds . This binding can result in the inhibition or activation of certain enzymes, leading to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethyl-2-fluoro-1,1’-biphenyl can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term effects observed in in vitro or in vivo studies include alterations in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 4-Ethyl-2-fluoro-1,1’-biphenyl vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular signaling pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
4-Ethyl-2-fluoro-1,1’-biphenyl is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the synthesis of compounds with potential therapeutic applications, such as those used in SARS-CoV-2 treatment trials . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Ethyl-2-fluoro-1,1’-biphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Ethyl-2-fluoro-1,1’-biphenyl is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The localization of the compound can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
4-ethyl-2-fluoro-1-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBUSPQBSWYLBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363423 | |
Record name | 4-ethyl-2-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55258-76-9 | |
Record name | 4-ethyl-2-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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